3-Bromo-2-(4-octylphenyl)benzofuran
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Overview
Description
3-Bromo-2-(4-octylphenyl)benzofuran is a synthetic organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 3rd position and an octylphenyl group at the 2nd position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(4-octylphenyl)benzofuran typically involves the bromination of a precursor benzofuran compound. One common method is the bromination of 2-(4-octylphenyl)benzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(4-octylphenyl)benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The benzofuran ring can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the benzofuran ring.
Major Products Formed
Substitution Products: Various substituted benzofuran derivatives depending on the nucleophile used.
Oxidation Products: Quinones and other oxidized benzofuran derivatives.
Reduction Products: Hydrogenated benzofuran derivatives.
Scientific Research Applications
3-Bromo-2-(4-octylphenyl)benzofuran has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents with anti-tumor, antibacterial, and antiviral activities.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(4-octylphenyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, bacterial growth, and viral replication .
Comparison with Similar Compounds
Similar Compounds
2-(4-Octylphenyl)benzofuran: Lacks the bromine atom at the 3rd position.
3-Bromo-2-phenylbenzofuran: Lacks the octyl group on the phenyl ring.
3-Bromo-2-(4-methylphenyl)benzofuran: Has a methyl group instead of an octyl group on the phenyl ring.
Uniqueness
3-Bromo-2-(4-octylphenyl)benzofuran is unique due to the presence of both the bromine atom and the octylphenyl group, which confer specific chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions, while the octylphenyl group increases its lipophilicity and potential interactions with biological membranes .
Properties
Molecular Formula |
C22H25BrO |
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Molecular Weight |
385.3 g/mol |
IUPAC Name |
3-bromo-2-(4-octylphenyl)-1-benzofuran |
InChI |
InChI=1S/C22H25BrO/c1-2-3-4-5-6-7-10-17-13-15-18(16-14-17)22-21(23)19-11-8-9-12-20(19)24-22/h8-9,11-16H,2-7,10H2,1H3 |
InChI Key |
MMPNFSSDMFYTGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)Br |
Origin of Product |
United States |
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